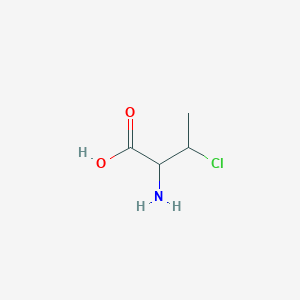![molecular formula C10H9ClN3O4+ B078199 2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone CAS No. 11070-38-5](/img/structure/B78199.png)
2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone is not fully understood. However, it is believed to work by disrupting bacterial cell membranes and inhibiting DNA synthesis. In photodynamic therapy, the compound is activated by light, which causes it to produce reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone has been shown to have low toxicity in vitro and in vivo. It does not appear to have any significant effects on normal cells or tissues. However, its antimicrobial properties and potential use in photodynamic therapy suggest that it may have beneficial effects in treating bacterial infections and cancer.
Advantages and Limitations for Lab Experiments
One advantage of 2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone is its high purity and stability, which makes it suitable for use in lab experiments. Its low toxicity also makes it a safe compound to work with. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
Future Directions
There are several future directions for the use of 2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone in scientific research. One direction is to further investigate its antimicrobial properties and potential use as a treatment for bacterial infections. Another direction is to explore its use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, the compound may have potential as a fluorescent probe for imaging cellular structures in biological systems. Further research is needed to fully understand the mechanism of action of 2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone and to optimize its use in different experimental conditions.
Synthesis Methods
2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone is synthesized through a specific method involving the reaction of 2-chloro-1-(chloromethyl)ethanone with 2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridine in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone has been studied for its potential applications in the field of medicine. It has been shown to have antimicrobial properties, specifically against Gram-positive bacteria. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment method for cancer that involves the use of light to activate a photosensitizing agent. Additionally, 2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone has been investigated for its potential as a fluorescent probe for imaging cellular structures.
properties
CAS RN |
11070-38-5 |
|---|---|
Product Name |
2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone |
Molecular Formula |
C10H9ClN3O4+ |
Molecular Weight |
270.65 g/mol |
IUPAC Name |
2-chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone |
InChI |
InChI=1S/C10H8ClN3O4/c1-12-8-3-2-6(14(17)18)5-13(8)9(10(12)16)7(15)4-11/h2-3,5H,4H2,1H3/p+1 |
InChI Key |
HVZYKUSZUSDIRD-UHFFFAOYSA-O |
SMILES |
C[N+]1=C2C=CC(=CN2C(=C1O)C(=O)CCl)[N+](=O)[O-] |
Canonical SMILES |
C[N+]1=C2C=CC(=CN2C(=C1O)C(=O)CCl)[N+](=O)[O-] |
synonyms |
3-(Chloroacetyl)-2-oxylato-1-methyl-6-nitroimidazo[1,2-a]pyridin-4-ium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



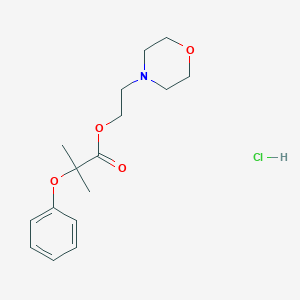
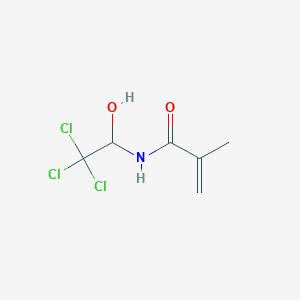
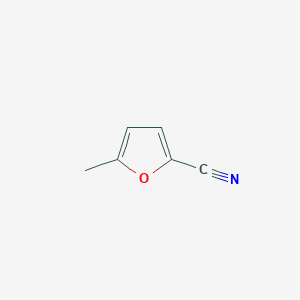




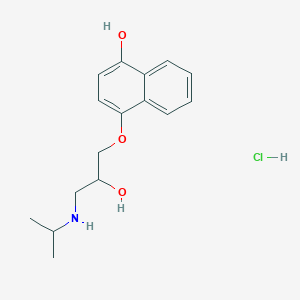
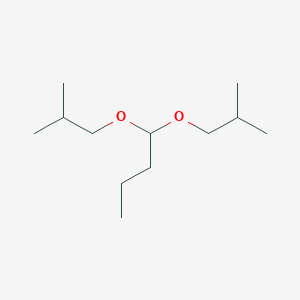
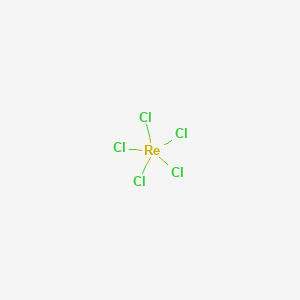

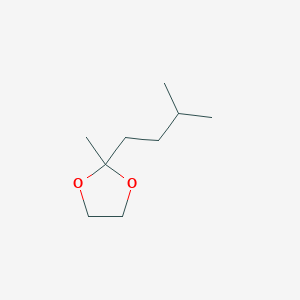
![5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B78138.png)
